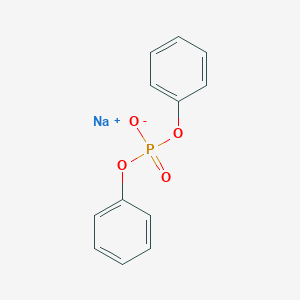
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one (MDPO) is a synthetic compound with potential applications in scientific research. This heterocyclic organic compound has a unique molecular structure that makes it a promising candidate for use in various fields of study.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been used in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied as a potential anti-inflammatory and analgesic agent. In drug discovery, this compound has been used as a scaffold for the design of new compounds with improved pharmacological properties. In material science, this compound has been investigated as a building block for the synthesis of new polymers and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 has been shown to reduce these symptoms. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, this compound has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has several advantages for use in lab experiments. It is a readily available compound with a well-established synthesis method. It has also been extensively studied for its pharmacological properties, making it a promising candidate for drug discovery. However, there are also limitations to its use in lab experiments. This compound has low solubility in aqueous solutions, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one. One area of interest is the development of new compounds based on the this compound scaffold with improved pharmacological properties. Another area of interest is the investigation of the neuroprotective effects of this compound in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods for this compound and related compounds may lead to new applications in material science and other fields. Overall, this compound is a promising compound with potential applications in various areas of scientific research.
Synthesemethoden
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,4-diphenyl-1,3-oxathiolane with methyl magnesium bromide to form 2-methyl-4,4-diphenyl-1,3-oxathiolan-5-ol. This intermediate is then oxidized using chromium trioxide to obtain this compound. The synthesis method of this compound has been extensively studied and optimized, making it a readily available compound for scientific research.
Eigenschaften
CAS-Nummer |
18648-76-5 |
|---|---|
Molekularformel |
C16H14O2S |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
2-methyl-4,4-diphenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C16H14O2S/c1-12-18-15(17)16(19-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
RZFSPANROTZKOD-UHFFFAOYSA-N |
SMILES |
CC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



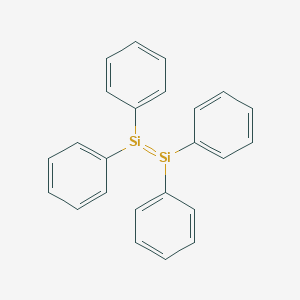
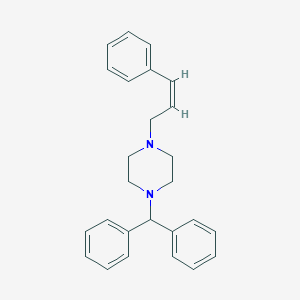


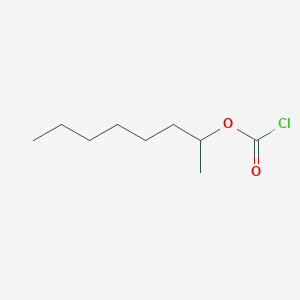


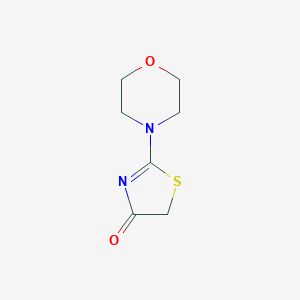
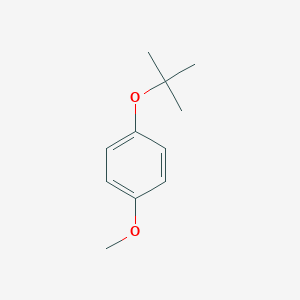
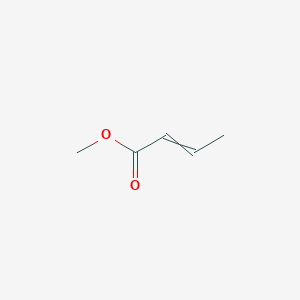
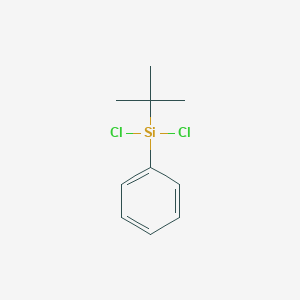
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)

